molecular formula C10H18O2S B6199031 2,2,6,6-tetramethylthiane-4-carboxylic acid CAS No. 1567335-39-0

2,2,6,6-tetramethylthiane-4-carboxylic acid

Cat. No.: B6199031
CAS No.: 1567335-39-0
M. Wt: 202.3
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Description

2,2,6,6-Tetramethylthiane-4-carboxylic acid is an organic compound characterized by its unique structure, which includes a thiane ring substituted with four methyl groups and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-tetramethylthiane-4-carboxylic acid typically involves the following steps:

    Formation of the Thiane Ring: The initial step involves the cyclization of appropriate precursors to form the thiane ring. This can be achieved through the reaction of a dithiol with a suitable alkylating agent under basic conditions.

    Introduction of Methyl Groups: The four methyl groups are introduced via alkylation reactions. This can be done using methyl iodide or similar reagents in the presence of a strong base such as sodium hydride.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation of the thiane ring using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiane ring. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The methyl groups can participate in substitution reactions, where one or more methyl groups are replaced by other functional groups. This can be achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, mild temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, low temperatures.

    Substitution: Halogenating agents, strong acids or bases, moderate temperatures.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated derivatives, other functionalized thiane compounds.

Scientific Research Applications

2,2,6,6-Tetramethylthiane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2,2,6,6-tetramethylthiane-4-carboxylic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the thiane ring can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    2,2,6,6-Tetramethylpiperidine-4-carboxylic acid: Similar in structure but with a piperidine ring instead of a thiane ring.

    2,2,6,6-Tetramethyl-4-thiopiperidine: Contains a thiopiperidine ring, differing in the position of the sulfur atom.

    2,2,6,6-Tetramethyl-4-oxopiperidine: Features an oxopiperidine ring, with an oxygen atom replacing the sulfur.

Uniqueness: 2,2,6,6-Tetramethylthiane-4-carboxylic acid is unique due to the presence of the thiane ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where the thiane ring’s properties are advantageous.

Properties

CAS No.

1567335-39-0

Molecular Formula

C10H18O2S

Molecular Weight

202.3

Purity

95

Origin of Product

United States

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